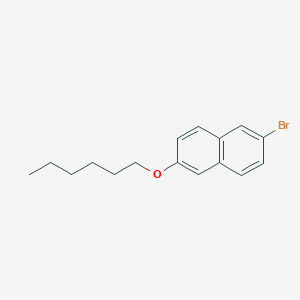

2-Bromo-6-(hexyloxy)naphthalene

Description

Properties

CAS No. |

66217-21-8 |

|---|---|

Molecular Formula |

C16H19BrO |

Molecular Weight |

307.22 g/mol |

IUPAC Name |

2-bromo-6-hexoxynaphthalene |

InChI |

InChI=1S/C16H19BrO/c1-2-3-4-5-10-18-16-9-7-13-11-15(17)8-6-14(13)12-16/h6-9,11-12H,2-5,10H2,1H3 |

InChI Key |

JBNWDSSVOCTJBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC2=C(C=C1)C=C(C=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Applications

2-Bromo-6-(hexyloxy)naphthalene is primarily utilized as a building block in the synthesis of various organic compounds. Its bromine atom serves as an electrophilic site for nucleophilic substitution reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

2.1. Pharmaceutical Synthesis

- Naproxen Derivatives: The compound is used in the synthesis of naproxen and its analogs, which are nonsteroidal anti-inflammatory drugs (NSAIDs). The Heck reaction, a palladium-catalyzed cross-coupling reaction, facilitates the formation of these derivatives from aryl halides like this compound .

- Profen-type Compounds: It acts as a precursor for various profen-type analgesics, enhancing the efficiency of their large-scale production through innovative synthetic routes .

Material Science Applications

This compound also finds applications in material science, particularly in the development of organic electronic materials.

3.1. Organic Light Emitting Diodes (OLEDs)

The compound can be employed as an intermediate in the synthesis of semiconducting materials used in OLEDs. Its hexyloxy substituent improves solubility and processability, which are critical for device fabrication .

3.2. Organic Photovoltaics (OPVs)

In OPV devices, this compound is used to create donor-acceptor systems that enhance charge transport properties and overall device efficiency. The long hexyloxy chain contributes to better film formation and morphology .

Case Study 1: Synthesis of Naproxen

A study demonstrated the successful synthesis of naproxen using this compound as a key intermediate through a Heck reaction with butyric acid derivatives under optimized conditions. This method resulted in high yields and purity levels suitable for pharmaceutical applications.

Case Study 2: OLED Performance Enhancement

Research conducted on OLED devices incorporating materials derived from this compound showed significant improvements in luminescence efficiency and stability compared to traditional materials. The introduction of the hexyloxy group was pivotal in achieving these enhancements.

Data Tables

| Application Area | Compound Role | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Precursor for NSAIDs and profen derivatives | High yield synthesis |

| Material Science | Intermediate for OLEDs and OPVs | Enhanced solubility and device performance |

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromo-6-(hexyloxy)naphthalene and Analogues

Pharmacological and Toxicological Profiles

- The hexyloxy chain likely enhances blood-brain barrier penetration .

- Toxicity: Brominated naphthalenes generally show moderate toxicity, with acute exposure risks including respiratory irritation.

Preparation Methods

Reaction Mechanism and Conditions

The most direct synthesis involves alkylation of 6-bromo-2-naphthol (1 ) with 1-bromohexane (2 ) under basic conditions. Potassium hydroxide (KOH) deprotonates the hydroxyl group, facilitating nucleophilic attack on the alkyl bromide. Sodium iodide (NaI) enhances reactivity via the Finkelstein mechanism.

-

Reactants : 6-Bromo-2-naphthol (30 g, 0.135 mol), 1-bromohexane (24 g, 0.145 mol), KOH (8.25 g, 0.147 mol), NaI (1.35 g, 0.009 mol).

-

Solvent : Ethanol (300 mL).

-

Conditions : Reflux for 24 hours.

-

Workup : Ethanol removal, aqueous extraction with diethyl acetate, silica gel chromatography (hexanes).

-

Yield : 79.8% (32.98 g).

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 40–42°C |

| Purity (¹H NMR) | >98% |

| Regioselectivity | Exclusive C6-alkoxy |

Advantages and Limitations

-

Advantages : High yield, simplicity, and scalability.

-

Limitations : Requires stoichiometric base and extended reflux.

Ullmann Ether Synthesis for Regioselective Alkoxylation

Copper-Catalyzed Coupling

Ullmann coupling enables direct introduction of hexyloxy groups using copper catalysts. This method is advantageous for sterically hindered substrates.

-

Reactants : 1,5-Dibromo-2,6-bis(hexyloxy)naphthalene (3 ), ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate.

-

Catalyst : Pd(PPh₃)₄.

-

Solvent : Toluene/ethanol.

-

Conditions : Reflux, 24 hours.

-

Yield : 34% (550 mg).

Key Data :

| Parameter | Value |

|---|---|

| Ligand | 3,4,7,8-Tetramethyl-1,10-phenanthroline |

| Temperature | 130°C |

| Solvent | 1-Hexanol |

Comparative Efficiency

Bromination-Debromination Strategies

Adaptation from Methoxy Analogues

Patents describing 2-methoxy-6-bromo-naphthalene synthesis (e.g., EP0179447A1) can be adapted by substituting methoxy precursors with hexyloxy variants.

-

Bromination : 2-Hexyloxynaphthalene + Br₂ → 1,6-dibromo-2-hexyloxynaphthalene.

-

Debromination : Fe powder in acetic acid removes the C1 bromine.

Challenges :

-

Ensuring regioselectivity at C6.

-

Avoiding over-bromination.

Diazotization and Halogen Exchange

Tobias Acid Route

WO2011120351A1 outlines a diazotization-thermal decomposition method for 2-bromo-6-fluoronaphthalene. Adapting this for hexyloxy requires substituting fluoride sources with hexanol derivatives.

Theoretical Pathway :

-

Diazotize 6-bromo-2-naphthylamine.

-

React with hexanol under SN1 conditions.

Crystallization and Purification

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-6-(hexyloxy)naphthalene, and how do their yields compare?

Answer:

Two primary methodologies are documented:

- Sequential Borylation/Oxidation/Hexylation Route : Begins with regioselective bromination of 2,6-dihydroxynaphthalene, followed by borylation (using Mg/THF and B(OMe)₃), oxidation (H₂O₂), and hexylation. This method achieves ~26% yield over three steps.

- Ullmann Ether Synthesis : Utilizes CuI with 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand, Cs₂CO₃ as a base, and 1-hexanol as a solvent. This one-step method yields ~34%, demonstrating superior efficiency due to minimized intermediate purification .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Critical for confirming regiochemistry and substitution patterns. For example, aromatic protons appear at δ 7.93–7.07 ppm, with alkoxy protons at δ 4.08–4.16 ppm .

- HRMS (ES+) : Validates molecular weight (e.g., [M+H]+ at 406.9277) with sub-2 ppm error, ensuring compound identity .

- IR Spectroscopy : Detects functional groups (e.g., C-O stretching at ~1250 cm⁻¹ and aromatic C=C at ~1605 cm⁻¹) .

Advanced: How can regioselectivity challenges in the alkylation of brominated naphthols be addressed?

Answer:

Regioselectivity is influenced by:

- Catalytic Systems : CuI with bulky ligands (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) reduces steric hindrance and directs alkoxy group placement .

- Solvent Effects : Polar aprotic solvents (e.g., 1-hexanol) enhance reaction homogeneity and selectivity.

- Temperature Control : Reflux conditions (130°C) favor thermodynamic control, minimizing byproducts .

Advanced: What methodologies optimize the purity of this compound during synthesis?

Answer:

- Column Chromatography : Silica gel elution with gradients (e.g., PE/CH₂Cl₂ 6:4) resolves regioisomers .

- Recrystallization : n-Butanol effectively purifies intermediates (e.g., 2-acetoxy-6-bromonaphthalene) by removing unreacted starting materials .

- Hydrogenolysis : Pd/C-mediated removal of benzyl protecting groups ensures high-purity hydroxy intermediates .

Basic: What safety protocols are recommended when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to volatility and inhalation risks.

- Waste Management : Segregate halogenated waste for incineration, complying with EPA guidelines .

Advanced: How to design controlled exposure studies to assess the toxicological profile of this compound?

Answer:

- Randomization : Administer doses via stratified randomization to minimize selection bias.

- Blinding : Double-blind protocols (researchers/subjects) reduce performance/detection bias.

- Outcome Metrics : Use LC-MS/MS for quantifying metabolites in biological matrices (e.g., plasma, urine).

- Risk of Bias Assessment : Follow frameworks like Table C-6 (e.g., attrition bias checks, exposure confidence metrics) .

Advanced: What are the implications of HOMO energy levels in alkoxy-substituted naphthalenes for material science applications?

Answer:

- Electrochromic Properties : Alkoxy groups (e.g., hexyloxy) lift HOMO levels, enhancing hole-transport capabilities in organic semiconductors.

- Synthetic Tuning : Adjusting alkoxy chain length (C₆ vs. C₄) modulates bandgap and solubility for OLED/OFET applications .

- Stability Studies : Accelerated aging under UV/thermal stress (e.g., 80°C for 72h) evaluates degradation pathways for device longevity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.